REACTION_SMILES
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[K+:30].[NH2:27][NH2:28].[OH-:29].[OH2:26].[OH:31][CH2:32][CH2:33][O:34][CH2:35][CH2:36][OH:37].[c:1]1(-[c:7]2[n:8][c:9]3[cH:10][cH:11][cH:12][cH:13][c:14]3[c:15]([C:17]([CH2:18][CH:19]3[CH2:20][CH2:21][NH:22][CH2:23][CH2:24]3)=[O:25])[cH:16]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[n:8][c:9]3[cH:10][cH:11][cH:12][cH:13][c:14]3[c:15]([CH2:17][CH2:18][CH:19]3[CH2:20][CH2:21][NH:22][CH2:23][CH2:24]3)[cH:16]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCOCCO
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Name
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O=C(CC1CCNCC1)c1cc(-c2ccccc2)nc2ccccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CC1CCNCC1)c1cc(-c2ccccc2)nc2ccccc12
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Name
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Type
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product
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Smiles
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c1ccc(-c2cc(CCC3CCNCC3)c3ccccc3n2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |